molecular formula C19H23N3O5S B7523162 1-(2-Ethoxyphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine

1-(2-Ethoxyphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine

Cat. No.: B7523162
M. Wt: 405.5 g/mol
InChI Key: SXBJDTZBLKHNIX-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine core, which is a six-membered ring containing two nitrogen atoms, and is substituted with a 2-ethoxyphenyl group and a 2-methyl-5-nitrobenzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine typically involves multiple steps. One common approach is to start with 2-ethoxyaniline, which undergoes diazotization followed by a coupling reaction with 2-methyl-5-nitrobenzenesulfonyl chloride. The resulting intermediate is then reacted with piperazine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted piperazines or phenyl derivatives.

Scientific Research Applications

1-(2-Ethoxyphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a ligand for various receptors, aiding in the study of biological processes.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-(2-Ethoxyphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine exerts its effects involves binding to specific molecular targets. The compound may interact with enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Nitrobenzenesulfonyl compounds

  • Ethoxyphenyl derivatives

Uniqueness: 1-(2-Ethoxyphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine stands out due to its unique combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities and enhance its utility in both academic and industrial settings.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-3-27-18-7-5-4-6-17(18)20-10-12-21(13-11-20)28(25,26)19-14-16(22(23)24)9-8-15(19)2/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBJDTZBLKHNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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